2-Methoxypyrimidin-5-amin
Übersicht
Beschreibung
2-Methoxypyrimidin-5-amine is an organic compound with the chemical formula C5H7N3O. It features a methoxy group (-OCH3) and an amino group (-NH2) attached to a pyrimidine ring. This compound is known for its stability and is typically found as a white to yellow crystalline solid .
Synthetic Routes and Reaction Conditions:
Chlorination of Pyrimidine: The synthesis begins with the chlorination of pyrimidine using an alkaline reagent such as potassium bromide or sodium bromide to produce pyrimidine bromide.
Alternative Method: Another method involves the nitration of pyrimidine followed by reduction to obtain the desired amine.
Industrial Production Methods:
- Industrial production typically follows the chlorination route due to its efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Nonheme diiron N-oxygenase AzoC is used as a catalyst for the oxidation of 2-methoxypyrimidin-5-amine.
Substitution: Typical reagents include halogenating agents and nucleophiles under mild to moderate conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
2-Methoxypyrimidin-5-amine has diverse applications in scientific research:
Wirkmechanismus
- AzoC catalyzes the oxidization of the amino group to its nitroso analogue during the biosynthesis of azoxy bonds in compounds like azoxymycins .
- Structural analysis suggests that specific amino acid residues in the active center play a crucial role in improving catalytic efficiency .
Target of Action
Mode of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
2-Methoxypyrimidin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with the nonheme diiron N-oxygenase AzoC, which catalyzes the oxidation of amino groups to their nitroso analogs. This interaction is crucial for the formation of azoxy bonds in azoxymycins biosynthesis . Additionally, 2-Methoxypyrimidin-5-amine has been shown to interact with other nitrogen heterocycle substrates, enhancing the catalytic efficiency of enzymes through directed evolution .
Cellular Effects
2-Methoxypyrimidin-5-amine affects various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes like AzoC can lead to changes in the production of specific metabolites, impacting cellular functions . Furthermore, 2-Methoxypyrimidin-5-amine’s role in the biosynthesis of azoxy compounds suggests its potential impact on cellular redox states and oxidative stress responses .
Molecular Mechanism
The molecular mechanism of 2-Methoxypyrimidin-5-amine involves its binding interactions with biomolecules. The compound’s interaction with the nonheme diiron N-oxygenase AzoC is a prime example. The enzyme catalyzes the oxidation of the amino group in 2-Methoxypyrimidin-5-amine, leading to the formation of nitroso analogs. This reaction is facilitated by the enzyme’s active site, where specific amino acid residues and the diiron center play crucial roles . Additionally, mutations in the enzyme can enhance its catalytic efficiency, further illustrating the compound’s impact at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxypyrimidin-5-amine can change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that 2-Methoxypyrimidin-5-amine remains stable under specific conditions, such as storage under inert gas at low temperatures In vitro and in vivo studies have indicated that the compound’s impact on enzyme activity and metabolite production can vary over time, highlighting the need for continuous monitoring in experimental settings .
Dosage Effects in Animal Models
The effects of 2-Methoxypyrimidin-5-amine vary with different dosages in animal models. At lower doses, the compound may enhance enzyme activity and promote beneficial biochemical reactions. Higher doses could lead to toxic or adverse effects. For instance, excessive amounts of 2-Methoxypyrimidin-5-amine might disrupt cellular redox balance, leading to oxidative stress and potential cellular damage . Therefore, determining the optimal dosage is crucial for maximizing the compound’s benefits while minimizing its risks.
Metabolic Pathways
2-Methoxypyrimidin-5-amine is involved in several metabolic pathways. It interacts with enzymes such as AzoC, which catalyzes the oxidation of amino groups. This interaction is part of the biosynthesis pathway for azoxy compounds, which are essential for various biological processes . Additionally, the compound’s role in nitrogen heterocycle metabolism suggests its involvement in broader metabolic networks, impacting metabolite levels and metabolic flux .
Transport and Distribution
The transport and distribution of 2-Methoxypyrimidin-5-amine within cells and tissues are critical for its biochemical effects. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation. Studies have shown that 2-Methoxypyrimidin-5-amine can be efficiently transported to target sites within cells, where it exerts its biochemical effects . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
2-Methoxypyrimidin-5-amine’s subcellular localization plays a vital role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with enzymes like AzoC suggests that 2-Methoxypyrimidin-5-amine may localize to regions where these enzymes are active, such as the cytoplasm or specific organelles . This localization is crucial for the compound’s role in biochemical reactions and cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 5-Amino-2-methoxypyrimidine
- 2-Methoxypyrimidine-5-ylamine
Comparison:
- Uniqueness: 2-Methoxypyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
- Applications: While similar compounds may share some applications, 2-methoxypyrimidin-5-amine’s stability and reactivity make it particularly valuable in synthetic and industrial chemistry .
Biologische Aktivität
2-Methoxypyrimidin-5-amine is a compound with significant biological activity, particularly in the context of enzyme interactions and cellular processes. This article explores its biochemical properties, molecular mechanisms, and effects in various biological contexts, supported by relevant data tables and case studies.
2-Methoxypyrimidin-5-amine serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its interaction with enzymes can significantly influence biological pathways.
Key Interactions
- Enzyme Interaction : The compound interacts notably with the nonheme diiron N-oxygenase AzoC, which plays a critical role in the oxidation of amino groups to nitroso derivatives. This reaction is essential for the biosynthesis of azoxy compounds, which have various applications in medicinal chemistry.
2. Molecular Mechanism
The molecular mechanism underlying the activity of 2-Methoxypyrimidin-5-amine involves its binding to specific enzymes and subsequent biochemical transformations.
- Catalytic Role of AzoC : AzoC catalyzes the oxidation of 2-Methoxypyrimidin-5-amine, leading to the formation of nitroso analogs. This process is facilitated by the enzyme's active site, where specific amino acid residues interact with the compound.
Temporal Effects
Research indicates that the effects of 2-Methoxypyrimidin-5-amine can vary over time under laboratory conditions, impacted by factors such as stability and degradation rates. For example, it remains stable when stored under inert gas at low temperatures.
3. Cellular Effects
The compound has been shown to affect various cellular processes, including signaling pathways and gene expression.
Dosage Effects in Animal Models
Studies reveal that dosage significantly influences the biological effects of 2-Methoxypyrimidin-5-amine:
- Low Doses : Enhance enzyme activity and promote beneficial biochemical reactions.
- High Doses : Can lead to adverse effects such as oxidative stress and cellular damage due to disruption of redox balance.
4. Metabolic Pathways
2-Methoxypyrimidin-5-amine participates in several metabolic pathways, particularly those involving azoxy compound biosynthesis.
Transport and Distribution
The distribution within cells is crucial for its biological effects. The compound interacts with specific transporters that facilitate its localization to target sites.
5. Case Studies and Research Findings
Several studies have investigated the biological activity of 2-Methoxypyrimidin-5-amine:
6. Conclusion
2-Methoxypyrimidin-5-amine exhibits significant biological activity through its interactions with enzymes like AzoC, influencing various biochemical pathways and cellular processes. Its dosage-dependent effects underscore its potential as a model compound for further research in medicinal chemistry and enzyme catalysis.
Eigenschaften
IUPAC Name |
2-methoxypyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-9-5-7-2-4(6)3-8-5/h2-3H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHRENFWPKWVML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326476 | |
Record name | 2-methoxypyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56621-89-7 | |
Record name | 56621-89-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528729 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methoxypyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-methoxypyrimidin-5-amine significant in the context of this research?
A1: This compound serves as a model substrate to investigate the catalytic potential of the AzoC enzyme, specifically its ability to form novel azoxy compounds. While AzoC is known to catalyze N-oxygenation in azoxymycins biosynthesis, its substrate scope was previously limited. [] This research demonstrates that through directed evolution, specifically the double mutant L101I/Q104R, AzoC's catalytic efficiency towards 2-methoxypyrimidin-5-amine was significantly improved. [] This finding paves the way for exploring the biosynthesis of a wider range of azoxy compounds containing six-membered nitrogen rings, which hold potential applications in various industries.
Q2: How does the double mutation L101I/Q104R in AzoC improve its interaction with 2-methoxypyrimidin-5-amine?
A2: Structural analysis suggests that the mutations in the L101I/Q104R variant result in a shorter distance between the substrate (2-methoxypyrimidin-5-amine) and the diiron center within the enzyme's active site. [] This closer proximity, potentially influenced by changes in the amino acid residues within the active site, is thought to be responsible for the enhanced catalytic efficiency observed with this mutant. [] Essentially, the mutations create a more favorable binding environment for 2-methoxypyrimidin-5-amine, leading to increased interaction and a more efficient N-oxygenation reaction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.